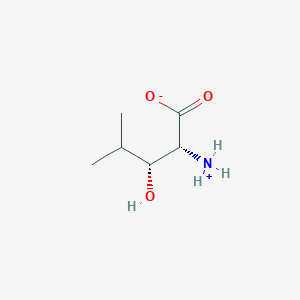
threo-3-Hydroxy-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Threo-3-Hydroxy-L-leucine: is a non-proteinogenic amino acid with a hydroxyl group at the β position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Threo-3-Hydroxy-L-leucine can be synthesized through various methods. One common approach involves the use of microbial hydroxylase and hydrolase enzymes. For instance, the hydroxylation of L-leucine using Fe(II)/α-ketoglutarate-dependent dioxygenase from Burkholderia ambifaria has been shown to produce this compound with high diastereoselectivity .
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their high regioselectivity and efficiency. The use of recombinant Escherichia coli expressing specific hydroxylase genes has been demonstrated to yield high amounts of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Threo-3-Hydroxy-L-leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the β position makes it a versatile intermediate for further chemical modifications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like OsO4 and reducing agents such as NaBH4. Reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the hydroxyl group .
Major Products Formed: The major products formed from these reactions include various β-hydroxy amino acid derivatives, which can be further utilized in the synthesis of complex biologically active molecules .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, threo-3-Hydroxy-L-leucine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis .
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a precursor for the synthesis of bioactive compounds .
Medicine: In medicine, this compound has shown potential in the development of new therapeutic agents due to its ability to interact with specific molecular targets .
Industry: Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various fine chemicals .
Wirkmechanismus
Threo-3-Hydroxy-L-leucine exerts its effects through various molecular pathways. It is known to interact with enzymes involved in amino acid metabolism, influencing their activity and leading to the production of bioactive metabolites. The hydroxyl group at the β position plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Threo-3-Hydroxy-L-aspartic acid
- Threo-3-Hydroxy-L-asparagine
- Threo-3-Hydroxy-L-tyrosine
Comparison: Compared to these similar compounds, threo-3-Hydroxy-L-leucine is unique due to its specific hydroxylation pattern and its ability to serve as a versatile intermediate in various synthetic pathways. Its unique stereochemistry and reactivity make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2R,3R)-2-azaniumyl-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m1/s1 |
InChI-Schlüssel |
ZAYJDMWJYCTABM-RFZPGFLSSA-N |
Isomerische SMILES |
CC(C)[C@H]([C@H](C(=O)[O-])[NH3+])O |
Kanonische SMILES |
CC(C)C(C(C(=O)[O-])[NH3+])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
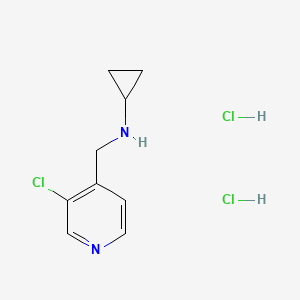
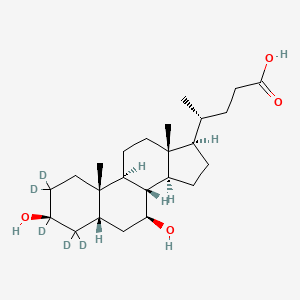
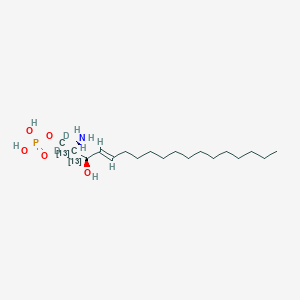
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)

![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)
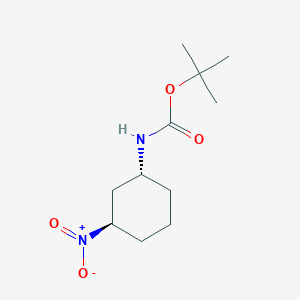
![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
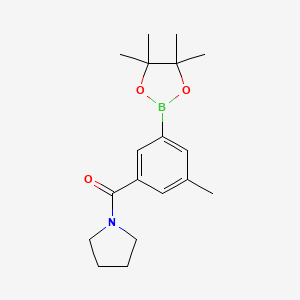
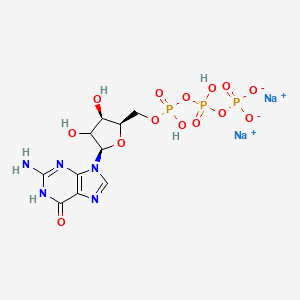
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
